(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

描述

Structural Elucidation and Molecular Characterization

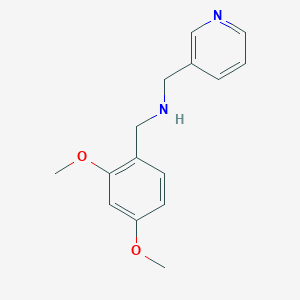

The molecular characterization of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine encompasses multiple analytical approaches that collectively provide comprehensive structural information. The compound features a central amine linkage connecting a 2,4-dimethoxybenzyl group with a pyridin-3-ylmethyl group, creating a molecular framework with distinct electronic and steric properties. The presence of methoxy substituents at the 2- and 4-positions of the benzyl ring introduces electron-donating characteristics, while the pyridine nitrogen provides an electron-withdrawing influence that significantly affects the overall molecular behavior.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. The crystallographic investigation reveals critical information about bond lengths, bond angles, and molecular conformations that govern the compound's physical and chemical properties. X-ray diffraction techniques utilize the interaction between electromagnetic radiation and the crystalline lattice to produce detailed structural information through measurement of diffraction angles and intensities.

The three-dimensional conformational analysis demonstrates the spatial arrangement of functional groups within the molecule. The compound exhibits a folded conformation where the dihedral angle between aromatic ring systems influences intermolecular interactions and packing arrangements in the crystal lattice. Crystallographic data processing involves indexing reflections to determine unit cell dimensions and space group symmetry, followed by integration and scaling procedures to optimize intensity measurements.

The molecular geometry analysis reveals that the compound adopts specific conformational preferences driven by steric and electronic factors. The methoxy groups at the 2- and 4-positions of the benzyl ring exhibit characteristic orientations that minimize steric hindrance while maximizing favorable electronic interactions. The pyridine ring orientation relative to the benzyl moiety is determined by the balance between conjugative effects and steric considerations, resulting in a preferred dihedral angle that optimizes molecular stability.

Spectroscopic Characterization Techniques

Spectroscopic analysis provides complementary information to crystallographic studies, offering insights into molecular structure, bonding characteristics, and dynamic behavior in various phases. The comprehensive spectroscopic characterization of this compound encompasses multiple techniques that probe different aspects of molecular structure and electronic properties.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for elucidating the molecular structure of this compound in solution. The technique provides detailed information about the electronic environment of hydrogen and carbon nuclei within the molecule, enabling precise structural assignments and conformational analysis. The chemical shift values observed in Nuclear Magnetic Resonance spectra reflect the electronic shielding and deshielding effects experienced by different nuclei based on their local chemical environments.

The aromatic proton signals in the Nuclear Magnetic Resonance spectrum appear in the characteristic downfield region between 6.0 and 8.5 parts per million, reflecting the deshielding effect of the aromatic ring systems. The pyridine ring protons exhibit distinct chemical shift patterns that differentiate them from the methoxybenzyl aromatic protons, providing unambiguous structural identification. The methoxy group protons appear as singlets in the upfield region around 3.8 parts per million, while the methylene bridge protons connecting the aromatic systems show characteristic coupling patterns that confirm the molecular connectivity.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon signals appear in the downfield region between 120 and 160 parts per million, with the methoxy-substituted carbons showing characteristic chemical shift values that reflect the electron-donating effect of the methoxy groups. The methylene carbon signals appear in the upfield region, with chemical shift values determined by the electronic influence of the attached aromatic systems.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy reveals the vibrational characteristics of this compound through analysis of molecular bond stretching and bending modes. The infrared spectrum provides a fingerprint of the molecular structure, with specific vibrational frequencies corresponding to different functional groups and bonding arrangements within the molecule. The technique is particularly sensitive to changes in bond strength and molecular geometry, making it valuable for structural characterization and conformational analysis.

The infrared spectrum of this compound exhibits characteristic absorption bands that can be assigned to specific vibrational modes. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretching modes occur at slightly lower frequencies. The carbon-carbon stretching vibrations of the aromatic rings produce strong absorption bands in the 1450-1650 wavenumber region, with the exact frequencies depending on the degree of conjugation and substitution patterns.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Benzyl and pyridyl ring protons |

| Aliphatic C-H stretch | 2800-3000 | Methoxy and methylene groups |

| Aromatic C=C stretch | 1450-1650 | Ring skeletal vibrations |

| C-O stretch | 1200-1300 | Methoxy group vibrations |

| C-N stretch | 1000-1200 | Amine linkage vibrations |

Ultraviolet-Visible Absorption Spectral Profiling

Ultraviolet-Visible absorption spectroscopy provides information about the electronic transitions within this compound, revealing details about the molecular orbital structure and chromophoric behavior. The technique measures the absorption of electromagnetic radiation in the ultraviolet and visible regions, corresponding to electronic transitions between occupied and unoccupied molecular orbitals. The absorption spectrum characteristics depend on the extent of conjugation, the presence of auxochrome groups, and the overall electronic structure of the molecule.

The ultraviolet-visible spectrum of this compound exhibits absorption maxima that can be attributed to specific electronic transitions. The spectrum shows characteristic bands corresponding to pi-to-pi-star transitions of the aromatic systems, with the exact wavelengths influenced by the electronic effects of the methoxy substituents and the pyridine nitrogen. The compound demonstrates maximum absorption peaks at 292 and 331 nanometers, which correspond to pi-to-pi-star and n-to-pi-star transitions respectively.

| Transition Type | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength |

|---|---|---|---|

| π → π* | 292 | 4.18 | 0.155 |

| n → π* | 331 | 3.71 | 0.919 |

Computational Chemistry Approaches

Computational chemistry methods provide theoretical insights into the molecular structure, electronic properties, and behavior of this compound that complement experimental observations. These approaches utilize quantum mechanical calculations to predict molecular geometry, electronic structure, and various properties that may be difficult to measure experimentally. The computational investigation employs sophisticated algorithms and basis sets to solve the Schrödinger equation for the molecular system, providing detailed information about molecular orbitals, electron density distributions, and energetic properties.

Density Functional Theory Calculations

Density Functional Theory calculations represent the primary computational approach for investigating the electronic structure and molecular properties of this compound. This method provides accurate predictions of molecular geometry, vibrational frequencies, and electronic properties through the use of electron density as the fundamental variable. The calculations employ various exchange-correlation functionals and basis sets to achieve optimal accuracy in describing the molecular system.

The optimized molecular geometry obtained from Density Functional Theory calculations reveals the preferred conformational arrangement of this compound in the gas phase. The calculations predict bond lengths, bond angles, and dihedral angles that compare favorably with experimental crystallographic data, validating the computational approach. The theoretical vibrational frequency calculations provide assignments for observed infrared absorption bands, enabling detailed analysis of molecular vibrations and their relationships to structural features.

The electronic properties calculated using Density Functional Theory include molecular orbital energies, dipole moments, and polarizabilities that characterize the electronic behavior of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electron-donating and electron-accepting capabilities of the molecule, while the energy gap between these orbitals indicates the electronic excitation requirements for optical transitions.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis provides detailed information about the electronic structure of this compound through examination of the spatial distribution and energetic characteristics of molecular orbitals. The analysis reveals how atomic orbitals combine to form molecular orbitals and how electron density is distributed throughout the molecular framework. This information is crucial for understanding chemical bonding, electronic transitions, and reactivity patterns within the molecule.

The electron density mapping demonstrates the regions of high and low electron density within the molecular structure, providing insights into intermolecular interactions and chemical reactivity. The electrostatic potential surface reveals the charge distribution across the molecule, identifying sites that are likely to participate in electrophilic or nucleophilic interactions. The methoxy groups contribute significant electron density to the benzyl ring system, while the pyridine nitrogen creates a region of reduced electron density that influences the overall molecular properties.

The frontier molecular orbital analysis focuses on the highest occupied molecular orbital and lowest unoccupied molecular orbital, which are most directly involved in chemical reactions and electronic transitions. The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to participate in electron transfer processes or form new chemical bonds. The energy gap between frontier orbitals correlates with the optical absorption properties observed in ultraviolet-visible spectroscopy, providing a theoretical basis for understanding the electronic transitions.

属性

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-6-5-13(15(8-14)19-2)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKNGLMDKSZFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355120 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418777-28-3 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination Approach

This is the most common and efficient method for synthesizing benzylamine derivatives with heterocyclic substituents.

- Mix 2,4-dimethoxybenzaldehyde with pyridin-3-ylmethylamine in a suitable solvent such as methanol or ethanol.

- Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) under mild acidic conditions.

- Stir the reaction mixture at room temperature or slightly elevated temperature (20–60 °C) for several hours (typically 12–24 h).

- Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by silica gel chromatography.

- High selectivity for secondary amine formation.

- Mild reaction conditions preserve sensitive functional groups.

- Good yields (typically 70–90%).

Nucleophilic Substitution of Benzyl Halide

Alternatively, the benzylamine can be prepared by nucleophilic substitution of a benzyl halide derivative with pyridin-3-ylmethylamine.

- Synthesize or procure 2,4-dimethoxybenzyl chloride or bromide.

- React with pyridin-3-ylmethylamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- Use a base such as potassium carbonate (K2CO3) to facilitate the substitution.

- Heat the mixture at 60–100 °C for 6–12 hours.

- Work up by aqueous extraction and purification by chromatography.

- Possible side reactions include elimination or over-alkylation.

- Requires careful control of stoichiometry and reaction time.

Representative Experimental Data

| Parameter | Reductive Amination Method | Nucleophilic Substitution Method |

|---|---|---|

| Starting Materials | 2,4-Dimethoxybenzaldehyde, pyridin-3-ylmethylamine | 2,4-Dimethoxybenzyl chloride, pyridin-3-ylmethylamine |

| Solvent | Methanol, ethanol | DMF, acetonitrile |

| Reducing Agent/Base | NaBH(OAc)3 or NaBH3CN | K2CO3 or similar base |

| Temperature | 20–60 °C | 60–100 °C |

| Reaction Time | 12–24 hours | 6–12 hours |

| Typical Yield (%) | 70–90 | 60–80 |

| Purification | Silica gel chromatography | Silica gel chromatography |

| Product Purity | >95% (by HPLC or NMR) | >90% (by HPLC or NMR) |

Literature-Based Research Findings

- A related synthetic approach described in medicinal chemistry literature involves the use of substituted benzylamines and pyridinyl derivatives via reductive amination or palladium-catalyzed coupling reactions.

- The reductive amination method is favored for its operational simplicity and high selectivity, especially when sensitive functional groups such as methoxy substituents are present.

- Palladium-catalyzed cross-coupling methods (e.g., Buchwald-Hartwig amination) have been employed for related compounds but are less common for this specific amine due to the availability of simpler reductive amination routes.

- Purification typically involves silica gel chromatography, and characterization is confirmed by NMR, MS, and HPLC to ensure high purity and correct structure.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 2,4-Dimethoxybenzaldehyde, pyridin-3-ylmethylamine, NaBH(OAc)3 | Room temp to 60 °C, 12–24 h | High selectivity, mild conditions | Requires aldehyde precursor |

| Nucleophilic Substitution | 2,4-Dimethoxybenzyl chloride, pyridin-3-ylmethylamine, K2CO3 | 60–100 °C, 6–12 h | Direct alkylation, straightforward | Possible side reactions, harsher conditions |

| Pd-Catalyzed Coupling* | Aryl halide, amine, Pd catalyst | 90–110 °C, 12 h | Useful for complex substitutions | More complex setup, catalyst cost |

*Note: Pd-catalyzed methods are more common for related heterocyclic amines but less reported for this exact compound.

科学研究应用

Chemical Properties and Structure

The molecular formula of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is C15H18N2O2. The compound features a pyridine ring substituted with a benzyl group that contains two methoxy groups at the 2 and 4 positions. This structure enhances its reactivity and biological activity compared to other similar compounds.

Neuropharmacological Studies

One prominent application of this compound is in the study of neuroprotective agents. Research has indicated that compounds with similar structural features exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, derivatives of benzyl pyridinium have been synthesized and evaluated for their anti-AChE activities, showing promising results that suggest potential use in treating neurodegenerative disorders .

Case Study: Neuroprotective Activity

- Compound: this compound

- Activity: Inhibition of AChE

- Findings: Exhibited comparable neuroprotective activity to standard agents like quercetin at specific concentrations .

Organic Synthesis Applications

In organic synthesis, this compound serves as an amine nucleophile for generating carbon-carbon (C–C) and carbon-nitrogen (C–X) bonds. The compound has been utilized in the synthesis of various natural products and complex organic compounds due to its ability to participate in reactions that form valuable intermediates.

Table 1: Summary of Organic Synthesis Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Amide Protecting Group | Used as a protecting group for glycosyl donors | Enhanced glycosylation yields compared to unprotected donors. |

| C–C Bond Formation | Investigated in reactions involving 5-bromo-2-indene-1-one | Effective generation of reactive intermediates for further synthesis. |

Pharmacological Potential

The pharmacological potential of this compound extends beyond neuroprotection. Its structural components suggest possible interactions with various receptors and enzymes, making it a candidate for further pharmacological studies. Molecular docking studies have been employed to assess its binding affinity with biological targets, revealing insights into its mechanism of action.

作用机制

The mechanism of action of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Predicted Boiling Point (°C) | Key Applications/Notes |

|---|---|---|---|---|---|---|

| This compound | 418777-28-3 | C₁₅H₁₈N₂O₂ | 258.32 | 2,4-Dimethoxy-benzyl, pyridin-3-ylmethyl | Not reported | Prototype for receptor studies |

| (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine | 353779-38-1 | C₁₄H₁₆N₂O | 228.29 | 2-Methoxy-benzyl, pyridin-3-ylmethyl | 358.3 ± 27.0 | Intermediate in drug synthesis |

| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | 357926-91-1 | C₁₅H₁₆F₂N₂ | 274.30 | 2,4-Difluorophenyl, propylamine | Not reported | High lipophilicity, CNS targets |

| N-(3,4-Dimethoxy-benzyl)-2-thiourea derivative | Not reported | C₁₉H₂₁FN₃O₂S | 391.46 | 3,4-Dimethoxy-benzyl, thioureido, 4-fluorophenyl | Melting point: 125–126°C | Antimicrobial activity studies |

| (3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine HCl | 1052409-97-8 | C₁₂H₁₅ClN₂S | 254.78 | Thiophene ring, methyl group | Not reported | Exploration of heterocyclic SAR |

Impact of Methoxy Group Position and Number

- 2,4-Dimethoxy vs. In contrast, the mono-methoxy analog (CAS 353779-38-1) has a lower boiling point (358.3°C vs. unreported for the dimethoxy compound), suggesting differences in volatility and solubility .

- 3,4-Dimethoxy Derivatives : describes a 3,4-dimethoxy-benzyl derivative with a thioureido group, which exhibited 47% yield and antimicrobial activity. This highlights how methoxy positioning (2,4 vs. 3,4) can alter synthetic accessibility and biological outcomes .

Fluorinated Analogs

- (2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 357926-91-1) replaces methoxy groups with fluorine atoms. Fluorine’s electronegativity increases lipophilicity (logP ~2.8 predicted), favoring blood-brain barrier penetration, unlike the dimethoxy compound’s polar profile. This makes fluorinated analogs more suitable for central nervous system targets .

Heterocyclic Variations

- Thiophene vs. Benzene : The thiophene-containing analog (CAS 1052409-97-8) introduces a sulfur atom, altering electronic properties and steric bulk. Thiophene’s lower aromaticity compared to benzene may reduce π-stacking interactions but improve metabolic stability .

- Pyrimidine Hybrids : and describe pyridin-3-yl-pyrimidine hybrids (e.g., N-(2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine). These compounds show similarity scores of 0.71 to the target molecule, suggesting structural overlap but divergent biological activities due to added hydrogen-bonding sites .

Methodological Considerations in Compound Comparison

As noted in , similarity metrics (e.g., Tanimoto coefficients) may prioritize structural over functional resemblance.

生物活性

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound’s biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features a pyridine ring and dimethoxybenzyl moiety, which are crucial for its biological interactions. The methoxy groups enhance hydrophobic interactions, potentially increasing binding affinity to various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The presence of the pyridine ring is significant in mediating these interactions, influencing pathways related to neurochemistry and pharmacology. The compound has been shown to modulate the activity of certain enzymes, which may lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against colon carcinoma cell lines .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study conducted on HCT-15 colon carcinoma cells, this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating higher efficacy in inducing cytotoxicity .

- Antimicrobial Testing : A series of tests revealed that the compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to assess its potency compared to existing antimicrobial agents.

Synthesis and Applications

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,4-dimethoxybenzyl chloride and pyridin-3-ylmethylamine under basic conditions. This compound serves as a valuable building block for developing more complex pharmaceuticals and agrochemicals.

常见问题

What are the standard synthetic routes for preparing (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine?

Level: Basic

Answer:

A common approach involves a condensation reaction between a substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) and a pyridinylmethylamine derivative. For example, in analogous syntheses, aldehydes react with amines like 2-hydrazinopyridine in ethanol under acidic catalysis (e.g., acetic acid), followed by vacuum filtration and washing with solvents (e.g., methanol) to isolate the product . Reaction optimization may include adjusting stoichiometry, temperature, and catalyst concentration. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate formation .

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- 1H/13C-NMR : To confirm proton environments and carbon frameworks. For example, aromatic protons in the dimethoxybenzyl group appear as distinct singlets (~δ 3.84 ppm for methoxy groups), while pyridinyl protons show splitting patterns (e.g., δ 8.09 ppm for pyridine-H) .

- FTIR : Identifies functional groups (e.g., C=N stretch at ~1596 cm⁻¹ and methoxy C-O at ~1261 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .

How can crystallographic data be refined using SHELX software for structural confirmation?

Level: Advanced

Answer:

SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallography. Steps include:

Data Integration : Process diffraction data (e.g., from X-ray crystallography) to generate hkl files.

Structure Solution : Use direct methods (SHELXS/SHELXD) to locate heavy atoms or phase information.

Refinement : Iteratively adjust atomic positions, thermal parameters, and occupancy using SHELXL. Validate with R-factors (<5% for high-quality data) .

Validation Tools : Check for geometric outliers (e.g., bond lengths/angles) using CIF validation tools. For related amines, Acta Crystallographica reports provide reference metrics (e.g., torsion angles in pyridin-2-amine derivatives) .

How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Level: Advanced

Answer:

Discrepancies (e.g., unexpected splitting or shifts) may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Variable Temperature NMR : To identify temperature-dependent conformational changes (e.g., hindered rotation around the C-N bond).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton or proton-carbon couplings .

- Comparative Analysis : Cross-reference with literature spectra of structurally similar compounds (e.g., substituted benzylamines) . Contradictions in data should prompt re-evaluation of reaction conditions or purification steps .

What purification methods are effective post-synthesis for this compound?

Level: Basic

Answer:

- Vacuum Filtration : Effective for isolating precipitates after acid-catalyzed condensations .

- Column Chromatography : Use silica gel with gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate) to separate regioisomers.

- Recrystallization : Optimize solvent pairs (e.g., methanol/water) to enhance purity and yield. Monitor via melting point analysis (e.g., 175–176°C for related hydrazine derivatives) .

What strategies optimize reaction yields in multi-step syntheses of derivatives?

Level: Advanced

Answer:

- Catalyst Screening : Test acids (e.g., p-toluenesulfonic acid vs. acetic acid) to improve condensation efficiency .

- In Situ Monitoring : Use real-time FTIR or NMR to track intermediate formation and adjust reaction time/temperature .

- Byproduct Management : For example, sodium hypochlorite-mediated oxidations may require strict stoichiometric control to avoid over-oxidation .

How does the electronic environment of the pyridinyl group influence reactivity in this compound?

Level: Advanced

Answer:

The pyridine ring’s electron-deficient nature directs electrophilic substitution to specific positions (e.g., para to the nitrogen). Computational studies (DFT) can predict charge distribution, while Hammett constants quantify substituent effects. For example, methoxy groups on the benzyl moiety donate electron density, altering nucleophilic reactivity at the amine site . Experimental validation may involve synthesizing analogs with varying substituents and comparing reaction rates .

What analytical challenges arise in quantifying trace impurities in this compound?

Level: Advanced

Answer:

- LC-MS/MS : Detect sub-1% impurities using reverse-phase columns and optimized mobile phases (e.g., acetonitrile/0.1% formic acid).

- Limit of Detection (LOD) : Calibrate with spiked standards to identify residual solvents or unreacted starting materials .

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。